![molecular formula C10H10N2O2 B3236468 5-amino-2-methyl-1H-indole-3-carboxylic acid CAS No. 1369365-60-5](/img/structure/B3236468.png)
5-amino-2-methyl-1H-indole-3-carboxylic acid
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-amino-2-methyl-1H-indole-3-carboxylic acid, has attracted significant attention due to their biological activity. Novel methods have been investigated to construct indoles as moieties in selected alkaloids . For instance, the Mori–Ban–Hegedus indole synthesis involves changing the base from K2CO3 to Ag2CO3 to diminish isomerization and enhance reaction efficiency .
Molecular Structure Analysis
The molecular structure of 5-amino-2-methyl-1H-indole-3-carboxylic acid consists of an indole ring with an amino group at position 5 and a carboxylic acid group at position 3. The methyl group is attached to the nitrogen atom in the indole ring .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, indole derivatives are known to participate in various chemical transformations. For example, indole-3-carbaldehyde can be oxidized to indole-3-carboxylic acid . Further studies have identified tryptophan metabolites, including indole-3-carboxylic acid, which can activate the aryl hydrocarbon receptor (AHR) .
Future Directions
properties
IUPAC Name |
5-amino-2-methyl-1H-indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSOJDZMQGRFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-methyl-1H-indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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